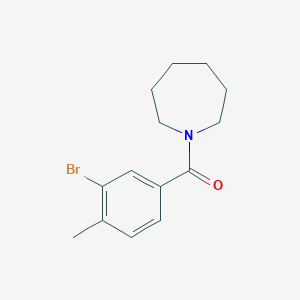
4-(acetylamino)phenyl 3-methyl-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)phenyl 3-methyl-4-nitrobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as AMNB and is known to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of AMNB is not fully understood. However, it is known to interact with metal ions such as copper and zinc, leading to the formation of a fluorescent complex. The compound is also known to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle.
Biochemical and Physiological Effects:
AMNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for metal ions. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMNB in lab experiments is its ability to act as a fluorescent probe for metal ions. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using AMNB is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of AMNB. One potential area of research is the development of new fluorescent probes based on AMNB for the detection of other metal ions. Another potential area of research is the development of new anticancer agents based on the structure of AMNB. Additionally, the compound could be further studied for its potential antibacterial and antifungal properties.
Synthesis Methods
The synthesis of AMNB involves the reaction of 4-aminophenol with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride to form AMNB. The purity of the compound can be improved using column chromatography.
Scientific Research Applications
AMNB has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, AMNB has been used as a potential antibacterial and antifungal agent.
properties
IUPAC Name |
(4-acetamidophenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-9-12(3-8-15(10)18(21)22)16(20)23-14-6-4-13(5-7-14)17-11(2)19/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYJOOVJRRNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 3-methyl-4-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)


![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)

![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)




![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)